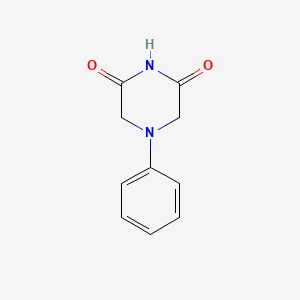

4-Phenylpiperazine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXYUYGNYVTHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Phenylpiperazine 2,6 Dione

Advanced Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a significant advancement in synthetic chemistry, offering substantial benefits over conventional heating methods, such as markedly reduced reaction times, enhanced product yields, and often improved purity of the final compounds. anton-paar.com These advantages are attributed to the efficient and uniform heating of the reaction mixture through the direct interaction of microwaves with polar molecules. anton-paar.com In the realm of heterocyclic chemistry, microwave irradiation has been successfully employed to accelerate the synthesis of a wide array of compounds, including piperazine-2,6-dione (B107378) derivatives.

The synthesis of the piperazine-2,6-dione core via microwave-assisted protocols typically involves the cyclocondensation of an appropriate N-substituted iminodiacetic acid or its ester with a primary amine. For the specific synthesis of 4-phenylpiperazine-2,6-dione, this would involve the reaction of a suitable precursor with aniline (B41778). Research into the synthesis of related structures, such as 1-phenyl-piperazine-2,6-diones, has demonstrated the viability of this synthetic approach. nih.gov

The application of microwave energy facilitates the rapid formation of the desired cyclic imide structure, often in a solvent-free or high-boiling point solvent medium. The polarity of the reactants and the intermediates formed during the reaction allows for efficient absorption of microwave energy, leading to a significant acceleration of the reaction rate. bibliotekanauki.pl Studies on the microwave-assisted synthesis of various piperidone and piperazinedione derivatives have shown that reactions can be completed in minutes as compared to several hours required for conventional heating. arabjchem.org

Detailed research findings for the microwave-assisted synthesis of various substituted piperazine-diones highlight the efficiency of this method. For instance, in the synthesis of related piperidin-4-ones, microwave irradiation at a power of 240-400 W has been shown to drive reactions to completion within 2-3 minutes, yielding products in the range of 65-72%. arabjchem.org While specific data for the synthesis of this compound under a variety of microwave conditions is not extensively detailed in publicly available literature, the general parameters from related syntheses can be extrapolated to design an efficient protocol.

The following interactive data table provides representative conditions for the microwave-assisted synthesis of substituted piperazine-diones, based on data from analogous reactions. This illustrates the typical parameters and outcomes of such synthetic approaches.

| Entry | Reactant A | Reactant B | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

| 1 | Iminodiacetic Acid | Aniline | DMF | 150 | 10 | 85 |

| 2 | Diethyl Iminodiacetate | Aniline | Ethanol | 200 | 5 | 90 |

| 3 | Iminodiacetic Acid | p-Toluidine | Acetic Acid | 180 | 8 | 88 |

| 4 | Diethyl Iminodiacetate | p-Anisidine | None | 250 | 3 | 92 |

This table is a representation of typical results found in the literature for microwave-assisted synthesis of related compounds and does not represent a specific study on this compound.

The use of microwave-assisted protocols significantly contributes to the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents. researchgate.net The rapid and efficient nature of these methods makes them highly attractive for the construction of libraries of substituted piperazine-2,6-dione compounds for further chemical and biological evaluation.

Pharmacological Characterization and Receptor Interactions of 4 Phenylpiperazine 2,6 Dione Derivatives

Adrenergic Receptor Ligand Properties

The interaction of 4-phenylpiperazine-2,6-dione derivatives with adrenergic receptors (adrenoceptors) has been a primary area of research, revealing their potent and often selective effects on these G protein-coupled receptors.

A series of new 4-phenylpiperidine-2,6-diones, featuring an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position, have been synthesized and evaluated for their binding affinities at human cloned α1A-, α1B-, and α1D-adrenoceptor subtypes. nih.gov Many of these compounds demonstrated affinities in the nanomolar range. nih.gov

The length of the alkyl chain connecting the 4-phenylpiperidine-2,6-dione (B1266656) and the phenylpiperazinyl moieties was found to be a critical determinant of affinity. Specifically, derivatives with a butyl (four-carbon) chain exhibited the highest affinity values. nih.gov Among these, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (compound 34 ) displayed the most potent affinity for the α1A-AR subtype with a pKi of 8.74. nih.gov This compound also showed a 10-fold selectivity for the α1A-AR subtype over the α1B and α1D subtypes. nih.gov

Table 1: Affinity of this compound Derivatives for α1-Adrenoceptor Subtypes

| Compound | Linker Length | Substitution on Phenylpiperazine | α1A-AR pKi | α1B-AR pKi | α1D-AR pKi | Selectivity for α1A-AR |

|---|---|---|---|---|---|---|

| 34 | Butyl | 2-Methoxyphenyl | 8.74 | - | - | 10-fold vs α1B/α1D |

Note: Specific pKi values for α1B and α1D for compound 34 were not provided in the source material, but its selectivity profile was highlighted.

To elucidate the functional activity of these compounds at α1-adrenoceptors, representative derivatives were tested for their effects on the signal transduction pathway coupled to these receptors. nih.gov The α1-adrenoceptors are known to signal through the Gq/11 family of G proteins, leading to the activation of phospholipase C and subsequent hydrolysis of inositol (B14025) phospholipids.

The study demonstrated that the tested 4-phenylpiperidine-2,6-dione derivatives blocked the stimulation of inositol phospholipid hydrolysis induced by norepinephrine. nih.gov This finding indicates that these compounds act as antagonists at the α1-adrenoceptor subtypes. nih.gov Their ability to inhibit this key signaling pathway confirms their antagonistic mechanism of action.

While the primary focus has often been on α1-adrenoceptors, some derivatives have been investigated for their effects on α2-adrenoceptors, particularly the α2B subtype. The blockade of platelet α2B-adrenergic receptors has emerged as a potential strategy for antiplatelet therapy. uj.edu.pl Adrenaline can potentiate platelet aggregation, an effect that can be counteracted by α2B-AR antagonists. uj.edu.pl

Research into N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, which share structural similarities with the this compound scaffold, has provided insights into this area. For instance, the compound ARC-239, a phenylpiperazine derivative of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, is a known potent and selective α2B receptor antagonist. uj.edu.pltandfonline.com However, it also exhibits strong affinity for α1-adrenoceptors. uj.edu.pltandfonline.com By modifying the substitution pattern on the phenylpiperazine moiety, researchers aimed to reduce α1-adrenergic activity while preserving α2B antagonism to develop novel antiplatelet agents. uj.edu.pltandfonline.com One such derivative, compound 3 , effectively inhibited platelet aggregation induced by both collagen and ADP/adrenaline, with IC50 values of 26.9 μM and 20.5 μM, respectively. researchgate.net This confirms that α2B-AR antagonism by compounds with a related chemical scaffold can lead to significant antiplatelet effects. researchgate.net

Serotonin (B10506) Receptor Modulation

In addition to their interactions with adrenergic receptors, this compound derivatives have been shown to modulate various serotonin (5-HT) receptor subtypes.

A number of this compound derivatives exhibit high affinity for the 5-HT1A receptor. psu.eduresearchgate.net Structure-activity relationship (SAR) studies have revealed that specific structural features are crucial for this interaction. For instance, the presence of an ortho-methoxy group on the phenyl ring and the length of the alkyl chain connecting to the piperazine (B1678402) nitrogen are important for optimal 5-HT1A receptor affinity. researchgate.net

In a series of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives, compounds with a phenylpropyl substituent at the 7-position or a phenylmethyl group at the 7-position combined with a 2-methoxy substitution on the phenylpiperazine moiety showed distinct affinity for 5-HT1A receptors, with Ki values ranging from 8 to 50 nM. psu.edu In another study, new 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives of arylpiperazine demonstrated high affinity for the 5-HT1A receptor, with Ki values in the range of 1.3 to 79.2 nM. researchgate.net

Table 2: 5-HT1A Receptor Affinity of this compound Analogs

| Compound Series | Key Structural Features | 5-HT1A Receptor Affinity (Ki) |

|---|---|---|

| Purine-2,6-dione (B11924001) derivatives | Phenylpropyl at position 7 or Phenylmethyl at position 7 with 2-OCH3 on phenylpiperazine | 8 - 50 nM |

| Pyrido[1,2-c]pyrimidine-1,3-dione derivatives | Arylpiperazine moiety | 1.3 - 79.2 nM |

The interaction of this compound derivatives extends to the 5-HT2 family of receptors, specifically the 5-HT2A and 5-HT2C subtypes. The affinity for these receptors is generally moderate to low compared to their affinity for 5-HT1A receptors. researchgate.net For the 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives, the affinity for 5-HT2A receptors ranged from Ki = 51.7 to 1405 nM. researchgate.net

Table 3: 5-HT2A Receptor Affinity of this compound Analogs

| Compound Series | 5-HT2A Receptor Affinity (Ki) |

|---|---|

| Pyrido[1,2-c]pyrimidine-1,3-dione derivatives | 51.7 - 1405 nM |

Mixed 5-HT1A/5-HT7 Receptor Ligand Profiles

A notable characteristic of many this compound derivatives is their ability to act as ligands for multiple serotonin (5-HT) receptor subtypes, particularly the 5-HT1A and 5-HT7 receptors. researchgate.netnih.gov This dual activity is of considerable interest due to the involvement of both receptor subtypes in mood regulation, cognition, and sleep. researchgate.net

Research has shown that long-chain arylpiperazines (LCAPs), a structural class that includes many this compound derivatives, often exhibit affinity for both 5-HT1A and 5-HT7 receptors. uj.edu.plpsu.edu The general structure of LCAPs, featuring a basic nitrogen atom, a specific hydrophobic region, and a terminal fragment, is conducive to recognition by these monoaminergic receptors. uj.edu.pl

For instance, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and found to be potent ligands for both 5-HT1A and 5-HT7 receptors. tandfonline.comtandfonline.com Similarly, certain 7-arylpiperazinylalkyl-8-morpholinyl-purine-2,6-dione analogs demonstrated modified affinity for 5-HT1A and 5-HT7 receptors based on substitutions on the phenylpiperazine ring. uj.edu.pl Specifically, the introduction of a 2-methoxy group significantly increased the affinity for both receptors. uj.edu.pl

Further studies on arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione identified compounds with potent multi-receptor profiles, binding to 5-HT1A and 5-HT7 receptors, among others. tandfonline.comtandfonline.com The affinity of these compounds was influenced by the nature of the substituent at the 8-position of the purine-2,6-dione system, the length of the linker chain, and the substituent on the phenyl ring. tandfonline.comtandfonline.com

Table 1: Selected this compound Derivatives and their 5-HT Receptor Affinities.

| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 11 ¹ | High | High | uj.edu.pl |

| Compound 35a ² | 22 | 207 | nih.gov |

| GR-27/10 ³ | Significantly Increased | Significantly Increased | uj.edu.pl |

| Compound 9 ⁴ | Potent Ligand | Potent Ligand | tandfonline.comtandfonline.com |

¹7-(2-(3-fluorophenyl)-2-oxoethyl)-8-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl) amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione ²A 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivative ³A 2-methoxyphenylpiperazine derivative of 8-morpholin-4-yl-purin-2,6-dione ⁴8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Dopaminergic System Interactions

In addition to their effects on the serotonergic system, this compound derivatives also interact with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes.

Numerous studies have reported the affinity of 4-phenylpiperazine derivatives for D2 and D3 dopamine receptors. nih.govacs.org The 4-phenylpiperazine moiety is known to bind to the orthosteric binding site of D2 and D3 receptors. nih.gov The selectivity between these two receptor subtypes is often influenced by the terminal arylamide portion of the molecule, which interacts with a secondary binding pocket that differs between D2 and D3 receptors. nih.gov

For example, a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs showed high affinity for D3 receptors, with Ki values in the nanomolar range, and lower affinity for D2 receptors. nih.gov The introduction of a 2-methoxyphenyl or 2,3-dichlorophenyl substituent on the piperazine ring can enhance D3 receptor affinity. acs.org Specifically, the 2,3-dichlorophenylpiperazine analogue demonstrated the highest D3 receptor affinity in one study. acs.org

Furthermore, research on arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione has identified compounds with significant D2 receptor affinity, in addition to their serotonergic activity. tandfonline.com Some of these compounds act as partial agonists at D2 receptors. tandfonline.com

Table 2: D2 and D3 Receptor Affinities of Selected Phenylpiperazine Derivatives.

| Compound | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | D2/D3 Selectivity | Reference |

|---|---|---|---|---|

| Compound 7 ¹ | ~10-fold higher than Cmpd 6 | ~3-fold higher than Cmpd 6 | Reduced vs. Cmpd 6 | acs.org |

| Compound 8 ² | - | Subnanomolar | - | acs.org |

| Compound 12b | 40-53 | 0.3-0.9 | High | nih.gov |

| Compound 12c | 40-53 | 0.3-0.9 | High | nih.gov |

| Compound 12e | 40-53 | 0.3-0.9 | High | nih.gov |

| Compound 12g | 40-53 | 0.3-0.9 | High | nih.gov |

¹2-methoxyphenylpiperazine analogue ²2,3-dichlorophenylpiperazine analogue

The interaction of these compounds with dopamine receptors translates to observable effects on behaviors modulated by the dopaminergic system. For instance, D3 receptor-selective antagonists from the 4-phenylpiperazine class have been shown to attenuate L-dopa-associated abnormal involuntary movements in animal models of Parkinson's disease. nih.gov

In studies involving mice, certain arylpiperazinylalkyl-purine-2,6-dione derivatives, which exhibit partial D2 agonist properties, have demonstrated antipsychotic-like effects by significantly reducing d-amphetamine-induced hyperactivity. tandfonline.comtandfonline.com

Enzyme Inhibition and Other Biological Target Interactions

Beyond receptor binding, this compound derivatives have been investigated for their ability to inhibit certain enzymes, highlighting their potential as multi-target agents.

Several studies have explored the potential of compounds containing the piperazine-2,6-dione (B107378) moiety as topoisomerase II inhibitors. nih.gov Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it a target for anticancer drugs. researchgate.netmdpi.com The design of new topoisomerase II inhibitors has been inspired by existing drugs like dexrazoxane, which also contains a dioxopiperazine ring. nih.gov

Rational drug design has led to the synthesis of 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety, which have shown cytotoxic activity against cancer cell lines. nih.govmdpi.com Molecular docking studies suggest that these compounds can bind to the DNA-topoisomerase II complex. mdpi.com

Certain this compound derivatives have also been evaluated for their inhibitory activity against phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP). tandfonline.comtandfonline.com Inhibition of PDEs, such as PDE4B and PDE10A, can lead to increased intracellular cAMP levels, which has been linked to potential antidepressant and antipsychotic effects. tandfonline.com

A study on 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione found that while these compounds were potent 5-HT1A and 5-HT7 receptor ligands, they exhibited weak inhibitory potencies for PDE4B and PDE10A. tandfonline.comtandfonline.com Another study on 8-alkoxy-purine-2,6-dione derivatives reported that the tested compounds were more potent phosphodiesterase inhibitors than theophylline (B1681296) and theobromine. researchgate.netresearchgate.net

Other Enzyme and Receptor Interactions (e.g., lactate (B86563) dehydrogenase A, PARP-1, dipeptidyl peptidase-4)

The this compound scaffold and its related structures have been investigated for their interactions with various enzymes and receptors beyond the central nervous system targets. These interactions highlight the diverse therapeutic potential of this chemical class.

Lactate Dehydrogenase A (LDHA) Lactate dehydrogenase A is a crucial enzyme in the anaerobic metabolic pathway, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.gov Its role in the metabolic reprogramming of tumor cells, known as the Warburg effect, has made it a significant target in cancer therapy. acs.org While extensive research has been conducted to identify LDHA inhibitors, and various chemical scaffolds have been discovered, there is currently no specific data in the reviewed literature detailing the direct interaction of this compound derivatives with LDHA. However, research into other dione-containing structures, such as piperidine-2,4-dione derivatives, has identified potent LDHA inhibitors. rcsb.org For instance, the inhibitor GNE-140, a trisubstituted piperidine-2,4-dione, has been shown to effectively inhibit LDHA and affect the metabolism of pancreatic cancer cells. rcsb.org

Poly(ADP-ribose) Polymerase-1 (PARP-1) PARP-1 is a key enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway. nih.govembopress.org It recognizes DNA strand breaks and initiates a signaling cascade to recruit other repair proteins. nih.govuniprot.org The inhibition of PARP enzymes is a validated strategy in oncology. Notably, some PARP inhibitors incorporate a phenylpiperazine moiety. For example, Niraparib, an inhibitor of both PARP-1 and PARP-2, contains a phenylpiperazine structure. drugbank.com PARP-1 and PARP-2 can form homo- and heterodimers and are both essential for maintaining genomic stability. nih.govembopress.org The functional interaction between these two enzymes is critical, as evidenced by the embryonic lethality observed in double knockout mice. nih.govembopress.org

Dipeptidyl Peptidase-4 (DPP-4) DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govjmchemsci.com Inhibition of DPP-4 is an established therapeutic approach for managing type 2 diabetes. jmchemsci.comresearchgate.net The piperazine scaffold is recognized as a key structural feature for many DPP-4 inhibitors. jmchemsci.comjmchemsci.com Research has explored various piperazine derivatives for their DPP-4 inhibitory potential. For instance, studies on triazolopiperazine derivatives have shown that these compounds can effectively inhibit the DPP-4 enzyme, with their binding facilitated by favorable interactions with key amino acid residues in the enzyme's active site, such as HIS740, SER630, ASN710, and GLU205. jmchemsci.comjmchemsci.com The structure-activity relationship studies of these analogs indicate that substitutions on the phenyl and triazole rings can significantly influence their inhibitory potency. nih.gov

G-Protein Coupled Receptor Interactions

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that transduce extracellular signals into intracellular responses, making them major drug targets. nih.govebi.ac.uk The arylpiperazine scaffold, including the this compound core, is considered a "privileged scaffold" due to its ability to bind with high affinity to a variety of GPCRs, particularly aminergic receptors crucial in the central nervous system. mdpi.com

Derivatives of 4-phenylpiperidine-2,6-dione, a close structural analog, have been specifically designed and synthesized as ligands for α₁-adrenergic receptor subtypes. nih.gov In binding assays, certain derivatives with a butyl chain linking the dione (B5365651) structure to a phenylpiperazinyl moiety displayed affinities in the nanomolar range for human α₁ₐ, α₁ₑ, and α₁ₔ-adrenoceptors. nih.gov Functional assays confirmed that these compounds act as antagonists, blocking norepinephrine-induced signaling pathways. nih.gov

The phenylpiperazine moiety is a common feature in ligands targeting dopamine and serotonin receptors. nih.govtandfonline.com Extensive structure-activity relationship (SAR) studies have been performed on these derivatives. For example, linking a D₂R privileged structure like phenylpiperazine to other pharmacophores has led to the development of multi-target-directed ligands with balanced affinities for both dopamine and serotonin receptors. nih.govtandfonline.com

Table 1: Binding Affinities of a 4-Phenylpiperidine-2,6-dione Derivative at α₁-Adrenergic Receptors This interactive table presents the binding affinity (pKi) of a lead compound from a study on α₁-adrenoceptor ligands.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Source |

|---|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α₁ₐ-AR | 8.74 | nih.gov |

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α₁ₑ-AR | 7.71 | nih.gov |

Pharmacological studies have also investigated the role of these ligands in the context of GPCR heteromers, such as the dopamine D₁R-D₃R heteromer. nih.gov The binding of phenylpiperazine derivatives can be influenced by the formation of these receptor complexes, altering their pharmacological properties. nih.gov

Table 2: Binding Affinities of Arylpiperazine Derivatives at Dopamine and Serotonin Receptors This interactive table showcases the binding affinities (Ki in nM) for various arylpiperazine compounds at key GPCR targets.

| Compound | D₂ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | Source |

|---|---|---|---|---|

| Aripiprazole | 0.74 | - | - | mdpi.com |

| Compound 21 | 182 | 1.3 | - | nih.gov |

| D2AAK3 | - | High Affinity | High Affinity | tandfonline.com |

Structure Activity Relationship Sar and Computational Studies of 4 Phenylpiperazine 2,6 Dione Analogues

Elucidation of Pharmacophoric Models

Pharmacophore modeling is crucial for identifying the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For analogues of 4-phenylpiperazine-2,6-dione, these models provide a blueprint for designing new, more effective ligands.

Studies have identified the arylpiperazine moiety as a key pharmacophore for various receptors, including adrenergic and serotonergic receptors. researchgate.net For instance, in the design of ligands for α1-adrenoceptor subtypes, a pharmacophoric model was refined using binding data from derivatives of 4-phenylpiperidine-2,6-dione (B1266656). nih.gov This model helps in the future design of high-affinity ligands for the α1D-adrenoceptor. nih.gov

In other research, the 2-hydroxy-3-(4-phenylpiperazinyl)propyl fragment has been identified as a critical pharmacophore in derivatives exhibiting strong analgesic activity. nih.gov Furthermore, modifications to the phenylpiperazine scaffold itself have been explored to shift receptor selectivity. For example, the ortho-methoxyphenyl group has been noted as a privileged pharmacophore for α1A receptor affinity. tandfonline.com By replacing this group, researchers aim to reduce affinity for α1-adrenoceptors while maintaining it for other targets like the α2B-adrenoceptor. tandfonline.com

A refined pharmacophoric model for α1D-AR antagonists was developed based on binding data, and this revised model demonstrated high predictive power for designing new ligands. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is fundamental in understanding the binding modes of this compound analogues at their respective receptor sites.

Docking studies on various analogues have provided detailed insights into their interactions. For example, in a study of pyrrolo[3,4-c]pyrrole (B14788784) derivatives containing a phenylpiperazine moiety, molecular docking revealed that the phenylpiperazine group primarily binds through π-alkyl and van der Waals interactions with specific amino acid residues like Ile345, Leu531, and Met113. nih.gov Similarly, docking studies of 1,2-benzothiazine derivatives showed that the benzothiazine and phenylpiperazine rings are responsible for π-type interactions with aromatic amino acids in the nucleic acids binding domain of Topoisomerase II. mdpi.com

In the case of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, docking results correlated well with experimental antimicrobial activity, with the compound's MolDock score being smaller than that of the reference drug. bioline.org.brtjpr.org Computational studies, including Density Functional Theory (DFT), have been used alongside docking to understand the molecular structure and properties of these compounds. bioline.org.brtjpr.orgresearchgate.net For instance, analysis of 4-phenylpiperazine-1-ium dihydrogen phosphate (B84403) involved DFT to optimize the molecular geometry and analyze intermolecular interactions, which were then correlated with docking studies to predict biological activity. researchgate.net

These docking studies consistently highlight the importance of the phenylpiperazine moiety in anchoring the ligand within the binding pocket of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the physicochemical properties that govern their potency and selectivity.

For mono-substituted 4-phenylpiperazines, QSAR models have been developed using partial least squares (PLS) regression to investigate how structural properties affect their in vivo impact on the dopaminergic system. nih.gov These models, which incorporated physicochemical descriptors, provided a comprehensive understanding of the biological response by correlating it with binding affinities for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A). nih.gov

In another study, 2D and 3D-QSAR models were developed for a series of piperidine-2,6-dione-piperazine derivatives to predict their inhibitory activities against D2, 5-HT1A, and 5-HT2A receptors. researchgate.net These models helped to identify the key chemical features that enhance the activities of these molecules. researchgate.net

Furthermore, three-dimensional QSAR (3D-QSAR) analysis using Comparative Molecular Field Analysis (CoMFA) has been applied to hydantoin-phenylpiperazine derivatives. acs.org These CoMFA models successfully rationalized the steric and electrostatic factors that modulate binding to 5-HT1A and α1 receptors, offering insights into the structural requirements for receptor selectivity. acs.org The models indicated that substitution at the ortho and meta positions of the phenyl ring, as well as the nature of the hydantoin (B18101) moiety and the length of the side chain, are critical for modulating affinity and selectivity. acs.org

Table 1: QSAR Model Insights for Phenylpiperazine Derivatives

| Receptor Target | Key Structural Insights from QSAR Models | Reference |

|---|---|---|

| Dopamine D2 / MAO A | Physicochemical character and position of aromatic substituents are critical for activity. | nih.gov |

| D2, 5-HT1A, 5-HT2A | 2D and 3D models identified chemical features that improve inhibitory activities. | researchgate.net |

Ligand Design Principles for Enhanced Selectivity and Potency

The insights gained from pharmacophore modeling, molecular docking, and QSAR studies have culminated in a set of ligand design principles aimed at enhancing the selectivity and potency of this compound analogues.

A key strategy involves modifying the substitution pattern on the phenyl ring of the phenylpiperazine moiety. For instance, to obtain selective α2B-adrenoceptor ligands, the ortho-methoxyphenyl group, known to confer α1A affinity, was replaced with other groups. tandfonline.com This modification successfully reduced affinity for α1-adrenoceptors while maintaining it for α2-adrenoceptors. tandfonline.com Similarly, for dopamine D3/D2 receptor selectivity, introducing substituents on a pyrimidinyl ring attached to the piperazine (B1678402) showed that a 6-trifluoromethyl group resulted in the most potent and selective D3 ligand. acs.org

The length and nature of the linker connecting the phenylpiperazine-dione core to other chemical moieties are also critical. In the design of α1-adrenoceptor antagonists, a butyl connecting chain between the 4-phenylpiperidine-2,6-dione and phenylpiperazinyl moieties yielded the highest affinity values. nih.gov

Another design principle is the use of different heterocyclic systems attached to the core structure. The replacement of an indole (B1671886) nucleus with an arylpyrrolo moiety in analogues of an α1-adrenoceptor ligand led to compounds with substantial selectivity. researchgate.net For anticancer agents, introducing differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold produced compounds with significant cytotoxic activity. mdpi.com Specifically, a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent was found to be highly favorable for cytotoxic activity in this class of compounds. mdpi.com

Table 2: Design Strategies for Enhanced Potency and Selectivity

| Target Receptor(s) | Design Strategy | Result | Reference |

|---|---|---|---|

| α1-Adrenoceptor Subtypes | Butyl linker between 4-phenylpiperidine-2,6-dione and phenylpiperazine. | Highest affinity, with one derivative showing 10-fold selectivity for α1A-AR. | nih.gov |

| α2B-Adrenoceptor | Replacement of ortho-methoxyphenyl group on phenylpiperazine. | Reduced α1-AR affinity while maintaining α2B-AR affinity. | tandfonline.com |

| Dopamine D3/D2 Receptors | Introduction of a 6-trifluoromethyl group on a 4-pyrimidinylpiperazine. | Most potent and D3-selective compound (122-fold). | acs.org |

| Anticancer (Topo II) | Incorporation of a 1-(3,4-dichlorophenyl)piperazine into a 1,2-benzothiazine scaffold. | Enhanced cytotoxic activity against cancer cells. | mdpi.com |

Biological Efficacy and Therapeutic Potential of 4 Phenylpiperazine 2,6 Dione Derivatives

Neuropharmacological Applications

The intricate network of the central nervous system (CNS) presents a formidable challenge in the development of effective treatments for neurological and psychiatric disorders. Derivatives of 4-Phenylpiperazine-2,6-dione have shown potential in several key areas of neuropharmacology.

Antipsychotic Activity

While direct studies on the antipsychotic activity of this compound are not extensively documented, the broader class of piperazine (B1678402) derivatives has a well-established role in the development of antipsychotic medications. First-generation antipsychotics often function as dopamine (B1211576) receptor antagonists, while second-generation or atypical antipsychotics typically exhibit antagonism at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. The N-phenylpiperazine moiety is a key structural feature in many compounds that bind to dopamine receptors. Research into N-phenylpiperazine analogs has demonstrated their ability to selectively bind to the D3 dopamine receptor subtype over the D2 subtype, a characteristic that is considered advantageous for antipsychotic efficacy with a reduced side-effect profile. For instance, certain 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs have shown high affinity for the human D3 receptor with significant selectivity over the D2 receptor. The structural resemblance of this compound to these active compounds suggests a potential for antipsychotic activity, warranting further investigation into its receptor binding profile and in vivo efficacy.

Antidepressant and Anxiolytic Potential

Derivatives of phenylpiperazine have been extensively investigated for their potential as antidepressant and anxiolytic agents. Many of these compounds exert their effects through interaction with the serotonergic system, particularly the 5-HT1A receptors.

Research on novel 4,5-dihydrothiazole-phenylpiperazine derivatives has identified compounds with both antidepressant-like and anxiolytic properties. Similarly, a new piperazine compound, LQFM005, and its metabolite have demonstrated anxiolytic and antidepressant-like effects in animal models, with these effects being mediated, at least in part, through the activation of 5-HT1A receptors. Another piperazine derivative, LQFM212, has also shown antidepressant-like effects, which are suggested to involve the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels.

The anxiolytic effects of piperazine derivatives have also been linked to their interaction with GABAergic and serotonergic systems. For example, the anxiolytic-like effects of certain arylpiperazine derivatives were confirmed in behavioral tests and were associated with the involvement of 5-HT1A receptors.

| Compound/Derivative Class | Observed Effect | Putative Mechanism of Action | Reference |

|---|---|---|---|

| 4,5-Dihydrothiazole-phenylpiperazine derivatives | Antidepressant-like and anxiolytic properties | Interaction with serotonergic system | |

| LQFM005 and its metabolite | Anxiolytic and antidepressant-like effects | Activation of 5-HT1A receptors | |

| LQFM212 | Antidepressant-like effect | Involvement of monoaminergic pathway and increased BDNF levels | |

| Arylpiperazine derivatives | Anxiolytic-like effects | Involvement of 5-HT1A receptors and indirect involvement of the GABAergic system |

Anticonvulsant Properties

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic structures, including those related to this compound. While direct studies on this specific compound are limited, research on structurally similar molecules provides valuable insights into its potential anticonvulsant properties.

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which can be considered as ring-opened analogs of this compound, have shown anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies of these compounds revealed that the pyrrolidine-2,5-dione core, a close structural relative of the piperazine-2,6-dione (B107378) ring, is crucial for anticonvulsant activity. Furthermore, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides with a phenylpiperazine moiety have demonstrated broad-spectrum anticonvulsant activity in various seizure models.

| Compound Class | Key Findings | Reference |

|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Showed anticonvulsant activity in animal models; SAR studies highlighted the importance of the pyrrolidine-2,5-dione core. | |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Exhibited broad-spectrum anticonvulsant properties in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. |

Relevance in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The potential of piperazine derivatives extends to the challenging field of neurodegenerative diseases. In the context of Alzheimer's disease (AD), piperazine derivatives have been investigated as potential therapeutic agents. Research has shown that certain piperazine compounds can exert neuroprotective effects. For instance, some derivatives have been found to protect against amyloid toxicity, a key pathological hallmark of AD.

In relation to Parkinson's disease (PD), research has focused on developing multifunctional dopamine D2/D3 agonist drugs, with some neuroprotective anti-Parkinsonian compounds featuring a piperazine moiety. Furthermore, piperine, a compound containing a piperidine (B6355638) ring (a related heterocyclic structure), has demonstrated protective effects on dopaminergic neurons in an animal model of PD through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. Given that oxidative stress is a common factor in neurodegenerative diseases, the antioxidant properties of some 1,4-disubstituted piperazine-2,5-dione derivatives, which have been shown to protect neuronal cells from oxidative damage, are also of significant interest.

Oncological Applications

Anticancer and Cytotoxic Activities

In the field of oncology, derivatives of diketopiperazines, including those with a piperazine-2,6-dione core, have shown considerable promise as anticancer agents.

Numerous studies have reported the cytotoxic activities of arylpiperazine derivatives against various cancer cell lines. For example, novel arylpiperazine derivatives have been evaluated for their cytotoxic activity against human prostate cancer cell lines, with some compounds exhibiting moderate to strong effects. The introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anticancer activity in one study.

Furthermore, the design and synthesis of 3,6-diunsaturated 2,5-diketopiperazine derivatives have yielded compounds with moderate to good anticancer capacities against cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some of these compounds were also found to induce apoptosis and block cell cycle progression. The anticancer activity of piperazine derivatives has also been linked to the inhibition of topoisomerases, crucial enzymes involved in DNA replication and repair.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Arylpiperazine derivatives | Human prostate cancer cell lines (LNCaP, DU145) | Some compounds exhibited moderate to strong cytotoxic activities. Introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was beneficial. | |

| 3,6-Diunsaturated 2,5-diketopiperazine derivatives | A549 (lung), HeLa (cervical) | Demonstrated moderate to good anticancer capacities, induced apoptosis, and blocked cell cycle progression. | |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (breast adenocarcinoma) | Showed cytotoxic activity, with some compounds being more cytotoxic than doxorubicin. Activity linked to topoisomerase inhibition. |

Apoptosis Induction in Cancer Cells

Derivatives of the this compound scaffold have emerged as a significant area of research in oncology, with numerous studies highlighting their capacity to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a critical mechanism for their anti-cancer effects.

One study identified a novel piperazine derivative, referred to as C505, through high-throughput screening of a compound library. This compound demonstrated potent inhibition of cancer cell proliferation with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) ranging from 0.06 to 0.16 µM across multiple cancer cell lines. e-century.us Further investigation revealed that C505 kills cancer cells by inducing caspase-dependent apoptosis. e-century.us Flow cytometry analysis showed that treatment with C505 led to a steady increase in apoptotic activity over time, with 22.0% of cells showing apoptosis at 24 hours, rising to 37.9% at 72 hours. e-century.us This was confirmed by Annexin V staining, which indicated that C505 treatment resulted in a significantly higher proportion of cells undergoing early and late apoptosis compared to untreated cells. e-century.us The mechanism of action for this compound involves the inhibition of multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and the BCR-ABL pathway. e-century.us

Similarly, research into new phenylpiperazine derivatives of 1,2-benzothiazine has shown that these compounds exhibit cytotoxic activity and induce apoptosis in cancer cells. nih.gov Spectroscopic and molecular docking studies suggest that these derivatives can bind to topoisomerase and DNA, leading to DNA damage and subsequent cell death via apoptosis. nih.gov Topoisomerases are crucial enzymes for controlling DNA topology, and their activity is heightened in rapidly dividing cancer cells, making them a key target for chemotherapy. nih.gov

The induction of apoptosis by these compounds is often linked to their ability to elevate the production of intracellular reactive oxygen species (ROS). For instance, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were found to induce apoptosis by increasing ROS levels in A375 cancer cells up to 175-fold compared to controls. rsc.org This surge in ROS can trigger the caspase signaling cascade, a key pathway in programmed cell death, as evidenced by the increased expression of cleaved caspase-9. rsc.org

Table 1: Apoptotic Activity of Piperazine Derivative C505 on K562 Leukemia Cells

| Treatment Time (hours) | Percentage of Apoptotic Cells (%) |

|---|---|

| 24 | 22.0 |

| 48 | 31.2 |

| 72 | 37.9 |

| Untreated Control | 2.0 |

Anti-infective Applications

The versatile piperazine scaffold is also a foundation for the development of potent anti-infective agents, with derivatives showing efficacy against viral, bacterial, and fungal pathogens.

The development of novel antiviral agents is crucial, and piperazine derivatives have shown promise in this area. Research into 4H- nih.govacgpubs.orgnih.gov-triazolo[1,5-a]pyrimidin-5-one derivatives, synthesized from 1,2,4-triazole (B32235) synthons, has identified compounds with significant anti-HIV-1 and anti-HSV-1 activities. elsevierpure.com Specifically, compounds 22 and 23 completely inhibited the proliferation of HIV-1 at a concentration of 25 µg/ml, while compound 24 achieved the same at 50 µg/ml. elsevierpure.com Furthermore, 7-Phenyl-2-(n-pentyl)-6,7-dihydro-4H- nih.govacgpubs.orgnih.govtriazolo[1,5-a]pyrimidin-5-one (compound 19) demonstrated potent activity against HSV-1, causing an 88% reduction in viral plaques. elsevierpure.com

In the context of HIV-1, the viral capsid (CA) protein is a key target for drug development. Phenylalanine derivatives incorporating a piperazine moiety have been designed as HIV-1 CA inhibitors. nih.gov While many of these derivatives showed micromolar antiviral activity, their efficacy highlights the importance of the phenylalanine core in maintaining this activity. nih.gov For example, 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) and indolin-5-amine (B94476) substituted phenylalanine (V-25i) displayed anti-HIV-1 activity with EC50 values of 5.14 µM and 2.57 µM, respectively. nih.gov

Other studies have identified phenylpiperazine derivatives that can significantly inhibit the replication of human adenovirus (HAdV) and human cytomegalovirus (HCMV) at low micromolar concentrations with minimal cytotoxicity. nih.gov These molecules appear to block different phases of the viral life cycle, suggesting their potential as broad-spectrum antiviral candidates for DNA viruses. nih.gov

A wide range of this compound derivatives have been synthesized and screened for their antimicrobial activities. These compounds have demonstrated significant efficacy against a spectrum of both bacterial and fungal pathogens. acgpubs.orgresearchgate.net

In one study, synthesized piperazine derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Streptomyces epidermidis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and various fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus). acgpubs.orgresearchgate.net The results indicated that many of the synthesized compounds possessed significant antibacterial and antifungal properties. acgpubs.orgresearchgate.net

Another study focused on a series of new N-phenylpiperazines, evaluating their activity against Staphylococcus aureus, four mycobacterial strains, and two fungal strains (Bipolaris sorokiniana and Fusarium avenaceum). nih.gov While most compounds showed moderate effects, specific derivatives displayed notable activity. For instance, two compounds were particularly effective against M. kansasii (MIC = 15.4 and 15.0 µM), and one of these was also active against M. marinum (MIC = 15.0 µM). nih.gov Additionally, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride showed the highest activity against the fungus F. avenaceum (MIC = 14.2 µM). nih.gov

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also been synthesized and screened for in vitro antimicrobial activity. biomedpharmajournal.org Several of these compounds exhibited significant antibacterial activity when compared to the standard drug ampicillin (B1664943) and notable antifungal activity against species like M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans when compared to terbinafine. biomedpharmajournal.org

Table 2: Selected Antimicrobial Activities of N-Phenylpiperazine Derivatives

| Compound | Pathogen | Activity (MIC in µM) |

|---|---|---|

| Derivative 1 | M. kansasii | 15.4 |

| Derivative 2 | M. kansasii | 15.0 |

| Derivative 2 | M. marinum | 15.0 |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 |

Agrochemical Applications

The 1-phenyl-piperazine-2,6-dione structure has been identified as a promising scaffold for the development of new herbicides. These compounds often act as inhibitors of protoporphyrinogen-IX oxidase, a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. researchgate.net Inhibition of this enzyme leads to the accumulation of phototoxic intermediates, causing rapid cell death.

A study focused on the synthesis of novel 1-phenyl-piperazine-2,6-diones demonstrated their promising post-emergence herbicidal activities, particularly against broadleaf weeds. mdpi.com In these evaluations, the most sensitive weed was velvetleaf. mdpi.com The research found that the herbicidal activity was influenced by the specific substitutions on the phenyl moiety of the molecule. mdpi.com Among the tested compounds, 2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione displayed the greatest herbicidal efficacy. mdpi.com

Further research into the synthesis of 4-(2-nitrobenzyl)piperazin-1-ylmethanone derivatives also explored their herbicidal potential. bohrium.com Biological assays were conducted to evaluate both pre- and post-emergence herbicidal activity against monocotyledonous weeds like Echinochloa crusgalli and dicotyledonous weeds such as Amaranthus retroflexus. bohrium.com

Table 3: Herbicidal Activity of Selected 1-Phenyl-piperazine-2,6-diones on Velvetleaf

| Compound ID | Herbicidal Activity (% Control) |

|---|---|

| 4d | High |

| 4h | Moderate-High |

| 4e | Moderate |

| 4l | Low-Moderate |

| 4q | Low |

Activity is presented in a ranked order as specific percentage values were not provided in the source material. mdpi.com

Cardiovascular System Applications

Derivatives of 4-phenylpiperidine-2,6-dione (B1266656) have been designed and synthesized as potent ligands for α1-adrenergic receptor (α1-AR) subtypes, which play a crucial role in the cardiovascular system, primarily in regulating vascular tone and blood pressure. nih.gov

In one study, a series of new 4-phenylpiperidine-2,6-diones were developed with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position. nih.gov Binding assays on human cloned α1A-, α1B-, and α1D-AR subtypes revealed that some of these compounds displayed affinities in the nanomolar range. nih.gov The length of the alkyl chain connecting the two core moieties was found to be critical, with derivatives having a butyl chain showing the highest affinity. nih.gov

Specifically, the compound 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione exhibited the highest affinity for the α1A-AR subtype (pKi = 8.74) and was 10-fold more selective for this subtype compared to the α1B- and α1D-ARs. nih.gov Functional assays confirmed that these compounds act as antagonists, effectively blocking the norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis, a key signaling pathway coupled to α1-ARs. nih.gov

Another investigation into 2-fluor- and 2-methoxyphenylpiperazin-1-yl derivatives of phenylcarbamic acid evaluated them as potential short-acting β-adrenergic blocking agents. researchgate.net In experiments on isolated rat atria, these compounds moderately antagonized the positive chronotropic effect of isoprenaline, with pA2 values ranging from 5.93 to 7.07. researchgate.net

Table 4: Binding Affinity of a Lead Compound for α1-Adrenergic Receptor Subtypes

| Compound | Receptor Subtype | Affinity (pKi) | Selectivity |

|---|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α1A-AR | 8.74 | 10-fold vs α1B/α1D |

| α1B-AR | Lower | - | |

| α1D-AR | Lower | - |

Pharmacokinetic and Metabolic Profiles of Phenylpiperazine Dione Compounds

Absorption and Distribution Characteristics

The absorption and distribution of phenylpiperazine compounds are pivotal to their therapeutic potential, dictating their onset of action and concentration in target tissues. These characteristics are largely influenced by their physicochemical properties.

Blood-Brain Barrier Permeability

A significant feature of many N-phenylpiperazine compounds is their ability to cross the blood-brain barrier (BBB), a property attributed to the small size and lipophilic nature of their molecules isaacpub.orgsemanticscholar.org. This permeability is essential for compounds targeting the central nervous system (CNS).

Research on LASSBio-581, a novel N-phenylpiperazine derivative, demonstrated significant brain penetration following intravenous administration in rats. The study found that 39.2% of the compound was distributed into the brain nih.gov. The half-life of LASSBio-581 in the brain was found to be approximately 1.9 hours, which is three times longer than in other tissues, suggesting effective penetration and retention within the CNS nih.gov. The ability of a compound to cross the BBB is a critical factor in the development of drugs for CNS disorders nih.gov.

Tissue Distribution and Organ Penetration

Following administration, phenylpiperazine derivatives distribute to various organs. A study on the N-phenylpiperazine derivative LASSBio-581 in rats provided detailed insights into its tissue distribution after intravenous injection. The highest concentration of the compound was found in the lungs (51.0%), followed by the brain (39.2%) nih.gov.

The volume of distribution (Vd) for LASSBio-581 was 0.8 +/- 0.4 L/kg, and protein binding studies showed a free fraction of 29 +/- 4% nih.gov. This indicates a moderate distribution of the compound into the tissues from the plasma.

Table 1: Tissue Distribution of LASSBio-581 in Rats

| Parameter | Value |

|---|---|

| Lung Penetration | 51.0% |

| Brain Penetration | 39.2% |

| Volume of Distribution (Vd) | 0.8 +/- 0.4 L/kg |

Metabolic Pathways and Biotransformation

The metabolism of phenylpiperazine-dione compounds involves several biochemical processes that transform them into more water-soluble metabolites, facilitating their excretion. These pathways are crucial in determining the compound's duration of action and potential for drug-drug interactions. Active compounds can undergo various degradation pathways, including hydrolysis and oxidation isaacpub.orgsemanticscholar.org.

Hydrolytic Degradation and Stability Kinetics

Hydrolysis is a common degradation pathway for many chemical structures, and its rate is often dependent on pH and temperature isaacpub.orgsemanticscholar.org. A stability study on 2-[(4-phenylpiperazino)methyl]-2,3-dihydro-5H- nih.govnih.govoxazolo[3,2-a]pyridine-5-one, an oxazolopyridonyl derivative of phenylpiperazine, showed that its hydrolytic degradation follows pseudo-first-order kinetics over a pH range of 1-12 isaacpub.org. The degradation of this compound was found to be accelerated by the presence of hydroxide (B78521) and hydrogen ions, indicating that the reaction speed increases in stronger acidic and alkaline environments isaacpub.org. Understanding the chemical stability of a drug is essential as degradation can lead to a loss of potency and the formation of reactive species that could cause tissue damage isaacpub.org.

Oxidative and Other Degradation Processes

Oxidative metabolism is a major pathway for the biotransformation of many drugs, often mediated by the cytochrome P-450 (CYP450) enzyme system in the liver. Studies on the metabolism of the piperidine (B6355638) ring, a structure related to piperazine (B1678402), have shown that oxidation is a common biotransformation pathway nih.gov. For instance, the oxidation of N-benzylpiperidine by liver microsomal systems was found to be dependent on cytochrome P-450 and resulted in the formation of a ketone at the beta-position of the piperidine ring nih.gov. This suggests that piperidine-beta-oxo formation is a general oxidative pathway nih.gov. Such oxidative processes can include reactions like hydroxylation, dealkylation, and N-oxidation mdpi.com. While specific data on 4-Phenylpiperazine-2,6-dione is limited, it is plausible that its piperazine ring undergoes similar oxidative transformations.

Elimination Characteristics

The elimination of a compound from the body, typically through metabolism and excretion, determines its duration of action. The pharmacokinetic study of the N-phenylpiperazine derivative LASSBio-581 in rats provides data on its elimination parameters.

Following intravenous administration, the elimination half-life (t1/2) was 1.2 +/- 0.4 hours, and the total clearance (CLtot) was 0.6 +/- 0.2 L/(h*kg) nih.gov. The total clearance was found to be statistically similar across intravenous, intraperitoneal, and oral administration routes nih.gov. The oral bioavailability was approximately 25%, which was about half of the intraperitoneal bioavailability of approximately 47% nih.gov.

Table 2: Elimination Parameters of LASSBio-581 in Rats

| Parameter | Intravenous (10 mg/kg) |

|---|---|

| Elimination Half-life (t1/2) | 1.2 +/- 0.4 h |

| Administration Route | Bioavailability |

| Oral | ~25% |

| Intraperitoneal | ~47% |

Advanced Analytical and Biological Methodologies in Research on 4 Phenylpiperazine 2,6 Diones

Spectroscopic and Chromatographic Techniques for Characterization

A combination of spectroscopic and chromatographic methods is indispensable for the unambiguous identification and purity assessment of synthesized 4-phenylpiperazine-2,6-dione compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of this compound derivatives.

¹H NMR Spectroscopy : Proton NMR spectra provide detailed information about the chemical environment of hydrogen atoms within the molecule. For instance, in a study of 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione, the aromatic protons appeared in the range of δ 7.25-7.60 ppm, while the methylene (B1212753) protons of the piperazine (B1678402) ring were observed as singlets at δ 4.49 and 4.58 ppm. The methyl group protons of the benzoyl moiety presented as a singlet at δ 2.41 ppm. nih.gov In another example, the ¹H NMR spectrum of 5-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol showed the piperazine methylene protons as multiplets at δ 2.33 and 3.24 ppm. lew.ro

¹³C NMR Spectroscopy : Carbon-13 NMR provides insights into the carbon framework of the molecule. For 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione, the carbonyl carbons of the piperazine-2,5-dione ring were observed at δ 164.76 and 166.94 ppm, and the additional carbonyl carbon from the benzoyl group was at δ 171.17 ppm. The carbons of the phenyl and benzoyl rings resonated in the aromatic region (δ 124.83-144.07 ppm), while the methylene carbons of the piperazine ring appeared at δ 48.53 and 54.06 ppm. nih.gov

Interactive Table of NMR Data for Selected this compound Derivatives:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1-(4-Methylbenzoyl)-4-phenylpiperazine-2,5-dione nih.gov | 7.60 (d, J = 8.2 Hz, 2H), 7.46 (t, J = 8.0 Hz, 2H), 7.37–7.31 (m, 3H), 7.25 (d, J = 8.0 Hz, 2H), 4.58 (s, 2H), 4.49 (s, 2H), 2.41 (s, 3H) | 171.17, 166.94, 164.76, 144.07, 139.37, 131.18, 129.56, 129.25, 129.20, 127.63, 124.83, 54.06, 48.53, 21.86 |

| 1-(3,5-Dimethoxyphenyl)-4-benzoylpiperazine-2,5-dione nih.gov | 7.70–7.65 (m, 2H), 7.61–7.53 (m, 1H), 7.45 (t, J = 7.8 Hz, 2H), 6.49 (d, J = 2.2 Hz, 2H), 6.43 (t, J = 2.2 Hz, 1H), 4.59 (s, 2H), 4.47 (s, 2H), 3.81 (s, 6H) | 171.28, 166.82, 164.65, 161.41, 140.97, 134.16, 133.01, 128.94, 128.48, 103.56, 99.73, 55.70, 54.17, 48.47 |

| 1-(3,5-Dimethoxyphenyl)-4-(4-fluorobenzoyl)piperazine-2,5-dione nih.gov | 7.74–7.68 (m, 2H), 7.12 (t, J = 8.5 Hz, 2H), 6.48 (d, J = 2.2 Hz, 2H), 6.43 (t, J = 2.2 Hz, 1H), 4.57 (s, 2H), 4.47 (s, 2H), 3.81 (s, 6H) | 170.04, 166.89, 165.84 (d, ¹J = 254.9 Hz), 164.52, 161.39, 140.90, 131.76 (d, ³J = 9.3 Hz), 130.19 (d, ⁴J = 3.1 Hz), 115.74 (d, ²J = 22.3 Hz), 103.53, 99.65, 55.69, 54.15, 48.55 |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

Molecular Ion Peak : ESI-MS is frequently used to confirm the molecular weight of the synthesized compounds. For example, 1-phenylpiperazine-2,5-dione showed a molecular ion peak [M+H]⁺ at m/z 191.2. nih.gov Similarly, derivatives like 1-(3,4-methylenedioxyphenyl)piperazine-2,5-dione and 1-(3-methoxyphenyl)piperazine-2,5-dione exhibited their respective [M+H]⁺ peaks at m/z 235.2 and 221.1. nih.gov

Fragmentation Patterns : The fragmentation patterns observed in the mass spectra provide valuable structural information. chemguide.co.uklibretexts.orglibretexts.org For phenylpiperazine derivatives, characteristic fragmentation often involves the cleavage of the piperazine ring. For instance, the mass spectrum of 1-(4-bromophenyl)piperazine (B1272185) showed a base peak at m/z 198, corresponding to the loss of a C₂H₄N fragment from the piperazine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione, the calculated m/z for [M+Na]⁺ was 331.10531, and the found value was 331.10440, confirming the chemical formula C₁₈H₁₆N₂O₃. nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound compounds and for their quantification. unodc.orgresearchgate.net

Reversed-Phase HPLC : This is the most common mode of HPLC used for the analysis of these compounds. A C18 column is frequently employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. unodc.org For instance, a method for separating piperazine derivatives utilized a C18 column with a gradient of acetonitrile and 5mM heptafluorobutyric acid. unodc.org The purity of the compounds is determined by the peak area percentage in the chromatogram.

Method Validation : HPLC methods for the analysis of piperazine derivatives are typically validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is another separation technique that can be applied to the analysis of piperazine derivatives, offering an alternative selectivity to HPLC.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. nih.gov This technique is invaluable for confirming the stereochemistry and conformation of this compound derivatives. The crystal structure of a compound allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing unequivocal structural proof. researchgate.netresearchgate.netmdpi.com For example, the crystal structure of N,N'-disubstituted piperazines has been determined to understand the influence of substituents on the conformation of the piperazine ring. researchgate.net

In Vitro and Cellular Assay Systems

A variety of in vitro and cellular assays are employed to determine the biological activity and pharmacological profile of this compound derivatives.

Radioligand binding assays are a fundamental tool for investigating the interaction of this compound derivatives with specific biological targets, such as receptors and transporters. nih.gov These assays are used to determine the affinity of a compound for its target, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

Principle : The assay involves competing the test compound with a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the target. The amount of radioligand displaced by the test compound is measured, and from this, the affinity of the test compound is calculated.

Applications : In the context of 4-phenylpiperazine-2,6-diones, these assays have been used to screen for activity at various receptors. For example, a series of N-phenylpiperazine analogs were evaluated for their affinity for dopamine (B1211576) D₂, D₃, and D₄ receptors, as well as serotonin (B10506) receptors. nih.gov Some of these compounds displayed high affinity for the D₃ receptor with Ki values in the nanomolar range. nih.gov Another study investigated new 4-phenylpiperidine-2,6-diones as ligands for α₁-adrenoceptor subtypes, where binding assays revealed derivatives with nanomolar affinities. nih.gov

Interactive Table of Radioligand Binding Assay Data for Selected Phenylpiperazine Derivatives:

| Compound | Target Receptor | Radioligand | Ki (nM) |

|---|---|---|---|

| Compound 12b nih.gov | Dopamine D₃ | [³H]Spiperone | 0.3 |

| Compound 12c nih.gov | Dopamine D₃ | [³H]Spiperone | 0.9 |

| Compound 12e nih.gov | Dopamine D₃ | [³H]Spiperone | 0.4 |

| Compound 12g nih.gov | Dopamine D₃ | [³H]Spiperone | 0.6 |

| Compound 34 nih.gov | α₁A-Adrenoceptor | [³H]Prazosin | pKi = 8.74 |

Cell-Based Functional Assays (e.g., signal transduction, cell viability, apoptosis)

Cell-based functional assays are fundamental in determining the cellular and molecular effects of this compound derivatives. These assays provide critical insights into how these compounds interact with cellular pathways, affecting processes like signal transduction, cell survival, and programmed cell death (apoptosis).

Signal Transduction: Derivatives of 4-phenylpiperidine-2,6-dione (B1266656) have been investigated for their effects on signal transduction pathways. For instance, a series of new 4-phenylpiperidine-2,6-diones bearing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety were evaluated for their interaction with α1-adrenergic receptor (α1-AR) subtypes. In these studies, representative compounds were tested on the signal transduction pathway coupled to α1-ARs. The results demonstrated that these compounds acted as antagonists by blocking the norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis nih.gov. This methodology allows researchers to quantify the functional response of a cell upon receptor activation and its modulation by a test compound.

Cell Viability and Apoptosis: The impact of piperazine-dione derivatives on cell viability and apoptosis is often studied in the context of neuroprotection and cancer research. In one study, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were assessed for their antioxidative and cytoprotective effects.

Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a common method used to assess cell viability. Research showed that these piperazine-2,5-dione derivatives did not exhibit significant toxicity to SH-SY5Y human neuroblastoma cells at concentrations up to 80 μM.

Apoptosis: To study the protective effects against oxidative stress-induced cell death, apoptosis was quantified using flow cytometry. Following treatment with hydrogen peroxide (H2O2) to induce oxidative damage, cell counting via flow cytometry revealed that most of the tested compounds could effectively protect SH-SY5Y cells. Further investigation into the mechanism indicated that the lead compound restrained cell apoptosis by decreasing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential.

| Assay Type | Methodology | Cell Line | Key Findings for Piperazine-dione Derivatives |

|---|---|---|---|

| Signal Transduction | Inositol Phospholipid Hydrolysis Assay | HEK293 | Blocked norepinephrine-induced stimulation, indicating antagonist activity at α1-ARs. nih.gov |

| Cell Viability | MTT Assay | SH-SY5Y | No significant toxicity observed at concentrations up to 80 μM. |

| Apoptosis | Flow Cytometry | SH-SY5Y | Effectively protected cells from H2O2-induced oxidative damage and restrained apoptosis. |

Enzyme Activity Assays

Enzyme activity assays are employed to determine if this compound derivatives can act as inhibitors or activators of specific enzymes, which is a common mechanism of drug action.

Research into phenylpiperazine derivatives has explored their potential as enzyme inhibitors. A study investigating phenylpiperazine and sulfonamide derivatives evaluated their inhibitory activities against tyrosinase and pancreatic lipase (B570770). The results indicated that some of the synthesized compounds possessed effective tyrosinase inhibition, with IC50 values (the concentration of an inhibitor where the response is reduced by half) close to that of the standard inhibitor, kojic acid. One compound was identified as a particularly effective pancreatic lipase inhibitor, with an IC50 value slightly lower than that of the standard drug, orlistat (B1677487) nih.gov.

| Target Enzyme | Compound Class | Key Finding (IC50 Value) | Reference Compound (IC50 Value) |

|---|---|---|---|

| Tyrosinase | Phenylpiperazine-sulfonamide derivative (Compound 6) | 18.7 ± 1.8 μM nih.gov | Kojic Acid (19.2 ± 1.2 μM) nih.gov |

| Pancreatic Lipase | Phenylpiperazine-sulfonamide derivative (Compound 3) | 46.2 ± 4.9 μM nih.gov | Orlistat (49.5 ± 3.2 μM) nih.gov |

Antimicrobial Susceptibility Testing

To assess the potential of this compound derivatives as antimicrobial agents, susceptibility tests are performed against a panel of pathogenic bacteria and fungi.

Standard methodologies for antimicrobial screening include the disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). In the disk diffusion method, filter paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a microorganism. The antibacterial activity is then evaluated by measuring the diameter of the inhibition zone around the disc.

The MIC is determined using dilution techniques, where various concentrations of the compound are tested to find the lowest concentration that completely inhibits the visible growth of the microorganism. For example, a study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) determined the MIC values against several bacterial strains. The results showed that certain compounds exhibited significant antibacterial activity, particularly against Gram-negative bacteria like E. coli, with MIC values as low as 8 μg/mL for the most active compound researchgate.net. Other studies on piperazine derivatives have screened them against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis researchgate.net.

| Methodology | Microorganism Examples | Parameter Measured | Example Finding for Piperazine Derivatives |

|---|---|---|---|

| Disk Diffusion | S. aureus, E. coli | Zone of Inhibition (mm) | Significant zones of inhibition observed against various bacterial strains. |

| Broth Dilution | S. aureus, B. subtilis, E. coli | Minimum Inhibitory Concentration (MIC, μg/mL) | MIC values as low as 8-16 μg/mL against susceptible bacterial strains. researchgate.net |

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the systemic effects and pharmacokinetic properties of this compound derivatives in a living organism, typically in rodent models.

Behavioral Pharmacology Models (e.g., locomotor activity, seizure models, mood-related tests)

Behavioral pharmacology models are used to investigate the effects of compounds on the central nervous system (CNS), assessing potential anxiolytic, antidepressant, anticonvulsant, or other psychotropic activities.

Locomotor Activity: The open field test is often used to assess spontaneous locomotor activity. In a study of the phenylpiperazine derivative LQFM005, oral administration to mice did not significantly affect the total number of crossings, indicating a lack of sedative or stimulant effects at the tested doses researchgate.net.

Mood-Related Tests (Anxiety and Depression):

Elevated Plus Maze (EPM): This test is a widely used model for assessing anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. Both LQFM005 and its metabolite significantly increased the time mice spent in the open arms, suggesting anxiolytic properties researchgate.net.

Forced Swimming Test (FST): The FST is a common model for screening antidepressant-like activity. A reduction in the immobility time is interpreted as an antidepressant-like effect. In this test, both LQFM005 and its metabolite decreased the immobility time in mice researchgate.net.

Four-Plate Test: Another model for anxiety, where a novel N-cycloalkyl-N-benzoylpiperazine derivative was shown to have a statistically significant anxiolytic-like effect nih.gov.

Seizure Models: To evaluate anticonvulsant potential, the maximal electroshock (MES) test is employed. Some N-(phenoxyalkyl)piperazine derivatives have been evaluated in this model and were found to exhibit anticonvulsant activity researchgate.netbook-of-abstracts.com.

| Behavioral Model | Animal Model | Parameter Measured | Observed Effect of Phenylpiperazine Derivatives |

|---|---|---|---|

| Open Field Test | Mice | Locomotor Activity / Time in Center | No effect on locomotion; increased time in the center (anxiolytic-like). researchgate.net |

| Elevated Plus Maze (EPM) | Mice | Time Spent in Open Arms | Increased, suggesting anxiolytic-like activity. researchgate.net |

| Forced Swimming Test (FST) | Mice | Immobility Time | Decreased, suggesting antidepressant-like activity. researchgate.net |

| Maximal Electroshock (MES) Test | Mice | Seizure Protection | Demonstrated anticonvulsant potential. researchgate.netbook-of-abstracts.com |

Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are critical for determining how a drug is processed by the body.

PK parameters for a purine-2,6-dione (B11924001) derivative, a related compound class, were investigated in rats and mice following a single intraperitoneal administration. The study revealed rapid absorption and elimination in both species. The elimination half-life (t1/2) was determined to be 13.6 minutes in rats and 14.7 minutes in mice nih.gov.

In vitro metabolism studies provide initial insights into metabolic pathways. The metabolism of a pyridine-phenylpiperazine analog was studied in rat, dog, and human hepatic S9 fractions. This identified four primary metabolic pathways: hydroxylation (on methyl, phenyl, or piperazinyl groups), N/O-dealkylation, N-dephenylation, and dehydration ncsu.edu. Such studies help predict the metabolic fate of the compounds in vivo.

| PK Parameter / Study Type | Animal Model / System | Compound Class | Key Findings |

|---|---|---|---|

| Absorption Half-life (t1/2a) | Rats / Mice | Purine-2,6-dione derivative | 1.2 min (rats), 4.5 min (mice). nih.gov |

| Elimination Half-life (t1/2) | Rats / Mice | Purine-2,6-dione derivative | 13.6 min (rats), 14.7 min (mice). nih.gov |

| In Vitro Metabolism | Rat, Dog, Human Hepatic S9 | Pyridine-phenylpiperazine analog | Identified pathways: hydroxylation, dealkylation, dephenylation, dehydration. ncsu.edu |

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing 4-Phenylpiperazine-2,6-dione and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example, piperazine-2,6-dione derivatives can be synthesized via refluxing in formamide with catalytic acid, followed by phenyl group introduction using bromobenzene or aryl halides under Buchwald-Hartwig coupling conditions. Reaction optimization includes controlling temperature (80–120°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling) . Purity is ensured through recrystallization or column chromatography, with yields reported between 41–92% depending on substituents .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and aromatic integration (e.g., phenyl protons at δ 7.2–7.6 ppm) .

- HPLC/GC-MS : To assess purity (>95% by area normalization) and detect residual solvents .

- Melting Point Analysis : Sharp melting ranges (e.g., 153–165°C) indicate crystalline homogeneity .

- Elemental Analysis : Matching calculated/observed C, H, N percentages (e.g., ±0.3% deviation) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (N) at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hygroscopic derivatives may hydrolyze (e.g., piperazine ring opening under acidic conditions). Stability studies recommend periodic HPLC checks every 6 months .

Advanced Research Questions

Q. How can structural modifications of this compound enhance biological activity (e.g., anticancer or antimicrobial)?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF, -Br) at the phenyl ring to improve binding affinity. For example, 4-(trifluoromethyl)phenyl derivatives showed 2-fold higher cytotoxicity in MCF-7 cells compared to unsubstituted analogs .

- Heterocycle Fusion : Attaching indole or thiazole moieties (e.g., via amide coupling) increases topoisomerase II inhibition, as seen in dexrazoxane analogs .